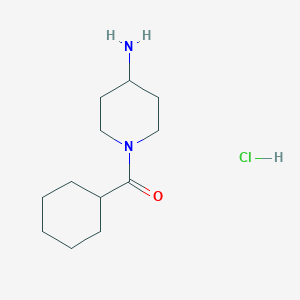

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride

Description

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride (CAS No. 1158388-85-2) is a synthetic organic compound featuring a piperidine ring substituted with an amino group at the 4-position, linked via a ketone bridge to a cyclohexyl moiety. Its molecular formula is C₁₂H₂₁ClN₂O, with a calculated molecular weight of 244.76 g/mol . The compound is produced industrially at 99% purity and is utilized in pharmaceutical and agrochemical research, often as a building block for drug discovery due to its structural versatility . As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for biological testing.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-cyclohexylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h10-11H,1-9,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTZTAJILKIKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted piperidine compounds. These products are valuable intermediates for further chemical transformations and applications .

Scientific Research Applications

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and as a tool for probing enzyme activities.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Features |

|---|---|---|---|---|

| (4-Aminopiperidin-1-yl)(cyclohexyl)methanone HCl (1158388-85-2) | C₁₂H₂₁ClN₂O | 244.76 | Cyclohexyl | High lipophilicity, industrial grade |

| (4-Aminopiperidin-1-yl)(cyclopropyl)methanone HCl (1216823-46-9) | C₉H₁₇ClN₂O | 204.70 | Cyclopropyl | Compact structure, increased polarity |

| (4-Aminopiperidin-1-yl)(oxan-4-yl)methanone HCl (1286273-05-9) | C₁₁H₂₀ClN₂O₂ | 264.75 | Oxane (tetrahydropyran) | Oxygen-containing, polar |

| (3-Amino-1-piperidinyl)(4-chlorophenyl)methanone HCl (1158378-96-1) | C₁₂H₁₆Cl₂N₂O | 291.18 | 4-Chlorophenyl | Aromatic, potential bioactivity |

| 1-(4-Aminopiperidin-1-yl)ethanone HCl (71879-46-4) | C₇H₁₅ClN₂O | 190.66 | Acetyl | Simplest derivative, lower MW |

Key Observations:

- Lipophilicity : The cyclohexyl derivative (244.76 g/mol) is more lipophilic than the cyclopropyl (204.70 g/mol) or acetyl (190.66 g/mol) analogs, which may influence membrane permeability in drug design .

- Polarity : The oxane-substituted compound (C₁₁H₂₀ClN₂O₂) contains an oxygen atom, enhancing polarity and aqueous solubility compared to the cyclohexyl variant .

Biological Activity

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a cyclohexyl group attached to a carbonyl, making it a member of the piperidine derivatives class. The hydrochloride form enhances its solubility in water, which is advantageous for biological applications.

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may underlie its potential effects as an analgesic and anti-inflammatory agent. The compound's structure suggests that it could modulate receptor activity, affecting pain pathways and inflammatory responses.

Biological Activity Overview

The biological activity of this compound has been documented in various studies:

- Analgesic Effects : Preliminary studies suggest that the compound may exhibit analgesic properties through modulation of pain pathways.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Potential pain relief through receptor modulation | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Neurotransmitter Interaction | Modulation of serotonin and dopamine receptors |

Case Studies

- Analgesic Study : In a controlled study, the administration of this compound in animal models demonstrated significant reductions in pain responses compared to control groups. The study focused on its interaction with opioid receptors, suggesting potential for development as a novel analgesic.

- Anti-inflammatory Research : Another investigation evaluated the compound's effects on inflammation markers in vitro. Results indicated that treatment with this compound led to decreased levels of TNF-alpha and IL-6, which are critical mediators of inflammation.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights its unique properties:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (4-Aminopiperidin-1-yl)(phenyl)methanone | Contains a phenyl instead of cyclohexyl | Potentially different receptor selectivity |

| 1-(2-Methylpiperidin-1-yl)ethanone | Methyl substitution on piperidine | May exhibit varied pharmacokinetics |

| 4-(Cyclohexyl)phenol | Hydroxyl group instead of amine | Different biological activity profile |

The distinct combination of the piperidine structure with cyclohexane and an amine group gives this compound unique properties that may lead to specific therapeutic effects not observed in similar compounds.

Q & A

Q. Optimization strategies :

- Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) for separation .

- Adjust reaction temperatures (e.g., 0–5°C for sensitive steps) and stoichiometric ratios to minimize side products .

What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm piperidine/cyclohexyl connectivity and amine proton environments .

- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 283.18) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .

How can researchers evaluate the biological activity of this compound, particularly its interaction with target receptors?

- In vitro binding assays : Use radiolabeled ligands (e.g., ³H-CP55940 for cannabinoid CB1 receptor screening) to measure IC₅₀ values .

- Molecular docking : Software like AutoDock Vina predicts binding poses with receptors (e.g., CB1 inverse agonism) .

- Cellular assays : Measure downstream effects (e.g., cAMP levels) in HEK293 cells transfected with target receptors .

What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- First aid : Immediate flushing with water for eye/skin exposure; seek medical consultation .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Q. Key structural modifications :

| Modification | Impact | Example Derivative |

|---|---|---|

| Cyclohexyl → Trifluoromethylphenyl | Enhanced lipophilicity and bioavailability | (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone |

| Piperidine ring substitution | Altered receptor selectivity | Benzhydryl piperazine analogs (e.g., LDK1229) |

Q. Methodology :

- Compare IC₅₀ values across analogs using dose-response assays .

- Analyze logP and polar surface area to optimize pharmacokinetics .

How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Cross-validation : Replicate assays in independent labs with standardized protocols .

- Orthogonal techniques : Confirm binding affinity via SPR and ITC alongside docking studies .

- Statistical analysis : Use ANOVA or Bayesian modeling to assess variability significance .

What crystallographic methods are suitable for resolving this compound’s 3D structure?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and refine using SHELXL .

- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for challenging crystals .

- Validation tools : Check CIF files with PLATON or Mercury for geometry errors .

How can purity and stability be optimized during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.